Physicochemical properties of 1-(4-Methylpyridin-3-yl)piperazine
Physicochemical properties of 1-(4-Methylpyridin-3-yl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylpyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methylpyridin-3-yl)piperazine is a heterocyclic compound featuring both a pyridine and a piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry, appearing in numerous biologically active agents. Understanding the fundamental physicochemical properties of this molecule is a prerequisite for its application in drug discovery and development, as these characteristics govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Methylpyridin-3-yl)piperazine, including its ionization constants (pKa), lipophilicity (logP), and solubility. As direct experimental data for this specific isomer is not extensively published, this document synthesizes estimated values derived from its constituent chemical fragments and data from closely related analogues. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, offering a self-validating framework for researchers.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent chemical and biological evaluation.
-
IUPAC Name: 1-(4-Methylpyridin-3-yl)piperazine
-
Molecular Formula: C₁₀H₁₅N₃
-
Molecular Weight: 177.25 g/mol
-
CAS Number: A specific CAS registry number for this isomer is not readily found in public databases. Researchers should verify the identity of their material using the analytical protocols outlined in this guide.
-
Chemical Structure:
(Conceptual Image)
Core Physicochemical Properties: An Analysis
The interplay of a molecule's physicochemical properties dictates its absorption, distribution, metabolism, and excretion (ADME) profile. The values presented here are estimations based on the analysis of structural analogues and established chemical principles.
| Property | Estimated Value | Rationale & Importance in Drug Discovery |
| pKa₁ (most basic) | ~9.2 | Associated with: Piperazine N-4 (secondary amine).Rationale: This nitrogen is an aliphatic secondary amine, making it the strongest base in the molecule. Its pKa is slightly reduced from that of unsubstituted piperazine (~9.73) due to the electron-withdrawing effect of the attached pyridinyl group, but it remains strongly basic.[1][2][3][4] Importance: This pKa dictates that the molecule will be predominantly positively charged at physiological pH (~7.4), which significantly enhances aqueous solubility but can impact cell permeability. |
| pKa₂ | ~6.1 | Associated with: Pyridine ring nitrogen.Rationale: The pKa of 4-methylpyridine is approximately 5.98.[5][6][7] The presence of an amino-piperazine group at the 3-position is expected to slightly increase the basicity of the pyridine nitrogen. Importance: This second basic center provides another handle for salt formation and contributes to the overall solubility profile. Its proximity to the physiological pH range means that small shifts in environmental pH can alter the protonation state. |
| pKa₃ (least basic) | ~2-3 | Associated with: Piperazine N-1 (tertiary arylamine).Rationale: The direct attachment of this nitrogen to the electron-deficient pyridine ring significantly delocalizes its lone pair of electrons, drastically reducing its basicity compared to an aliphatic amine.[8] Importance: This nitrogen is unlikely to be protonated under physiological conditions and will have a minimal impact on solubility and binding interactions in biological systems. |
| logP (Octanol/Water) | ~1.5 - 1.9 | Rationale: The parent compound 1-(4-Pyridyl)piperazine has a computed XLogP3 of 0.3.[9] The addition of a methyl group typically increases the logP by approximately 0.5. The specific isomeric arrangement in the target molecule is predicted to result in a slightly higher value. Importance: This value suggests moderate lipophilicity. A balanced logP is crucial for achieving sufficient membrane permeability for absorption while maintaining adequate aqueous solubility for formulation and distribution. |
| Aqueous Solubility | pH-Dependent | Rationale: As a polybasic compound, its solubility is highly dependent on pH. At acidic pH (pH < 5), where all three basic centers are protonated, solubility is expected to be high due to salt formation.[10] In neutral to basic media, the molecule will exist as the less soluble free base. The parent piperazine is freely soluble in water.[3] Importance: Understanding pH-dependent solubility is critical for designing oral dosage forms and predicting where the drug will dissolve and be absorbed in the gastrointestinal tract. |
Visualization of Key Processes
Physicochemical Profiling Workflow
A systematic approach is essential for characterizing a new chemical entity. The following workflow outlines the logical sequence of experiments described in this guide.
Caption: Experimental workflow for physicochemical characterization.
Protonation States vs. pH
The ionization state of a molecule is a direct function of its pKa values and the pH of its environment. This diagram illustrates the dominant species of 1-(4-Methylpyridin-3-yl)piperazine in different pH regimes.
Caption: Predominant ionization states at different pH values.
Experimental Protocols for Property Determination
The following protocols describe standard, robust methods for empirically determining the core physicochemical properties.
Protocol: pKa Determination by Potentiometric Titration
This method is the gold standard for accurately measuring ionization constants.[11][12][13]
Principle: A solution of the compound is titrated with a strong acid or base, and the resulting change in pH is monitored with a calibrated pH electrode. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of a buffer region on the titration curve.[14]
Methodology:
-
System Calibration: Calibrate the pH meter at the desired experimental temperature (e.g., 25°C) using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[11]
-
Sample Preparation: Prepare an aqueous solution of the compound (e.g., 0.01 M). If solubility is limited, a co-solvent (e.g., methanol) may be used, but the pKa value will be for that specific solvent system and requires extrapolation to determine the aqueous pKa.[14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[13] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Forward Titration (for Bases): Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize. Continue well past the equivalence points.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. These are identified as the inflection points in the first derivative of the titration curve.
Protocol: logP Determination by Shake-Flask Method
This is the classical method for determining the octanol-water partition coefficient.[15][16][17]
Principle: The compound is partitioned between two immiscible phases, n-octanol (simulating a lipid bilayer) and a pH-buffered aqueous solution. The ratio of the compound's concentration in each phase at equilibrium defines the partition coefficient (P). logP is the base-10 logarithm of this ratio.[16]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., phosphate buffer, pH 7.4 for logD₇.₄) for 24 hours to ensure mutual saturation. Separate the phases by centrifugation.[17]
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer (or n-octanol, depending on solubility). The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.
-
Partitioning: In a screw-cap vial, combine a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 5 mL of each). Add a small, known amount of the compound stock solution.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.[17]
-
Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Protocol: Structural and Purity Analysis by HPLC-UV/MS
This protocol outlines a general method for verifying the identity and assessing the purity of 1-(4-Methylpyridin-3-yl)piperazine.
Principle: High-Performance Liquid Chromatography (HPLC) separates the compound from impurities based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase. A UV detector quantifies the compound by its absorbance, while a Mass Spectrometer (MS) confirms its identity by its mass-to-charge ratio.[18][19]
Methodology:
-
System and Column: Use a reverse-phase HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[20]
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% formic acid (for MS compatibility).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.
-
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample before injection.
-
Detection:
-
UV Detector: Monitor at a wavelength where the pyridine ring absorbs, typically around 260 nm.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected parent ion [M+H]⁺ at m/z 178.25.
-
-
Analysis:
-
Purity: Integrate the area of all peaks in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Identity: Confirm that the major peak in the chromatogram has the correct mass-to-charge ratio corresponding to the protonated molecule.
-
Conclusion
1-(4-Methylpyridin-3-yl)piperazine presents a physicochemical profile characteristic of a moderately lipophilic, polybasic compound. Its most prominent feature is the presence of three distinct basic centers, leading to complex, pH-dependent ionization and solubility behavior. The dominant high pKa of the N-4 piperazine nitrogen ensures significant protonation and high aqueous solubility at physiological pH, a key factor for formulation. The moderate logP suggests a reasonable balance between solubility and the potential for membrane permeability. The protocols detailed herein provide a robust framework for researchers to empirically validate these estimated properties, ensuring data integrity and enabling the confident application of this versatile chemical scaffold in drug discovery programs.
References
-
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Accessed February 22, 2026. [Link]
-
PubChem. "4-Methylpyridine | (C5H4N)CH3 | CID 7963." National Center for Biotechnology Information. Accessed February 22, 2026. [Link]
-
PubChem. "Piperazine | C4H10N2 | CID 4837." National Center for Biotechnology Information. Accessed February 22, 2026. [Link]
-
Desantis, J., et al. "pK a values of common substituted piperazines." RSC Medicinal Chemistry, 2022. Accessed February 22, 2026. [Link]
-
Hendriks, J., et al. "Development of Methods for the Determination of pKa Values." PMC, 2013. Accessed February 22, 2026. [Link]
-
Wikipedia. "Piperazine." Accessed February 22, 2026. [Link]
-
Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina, 2009. Accessed February 22, 2026. [Link]
-
Encyclopedia.pub. "Methods for Determination of Lipophilicity." Accessed February 22, 2026. [Link]
-
DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Accessed February 22, 2026. [Link]
-
ResearchGate. "(PDF) LogP / LogD shake-flask method v1." Accessed February 22, 2026. [Link]
-
ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." Accessed February 22, 2026. [Link]
-
Wikipedia. "4-Methylpyridine." Accessed February 22, 2026. [Link]
-
Mettler Toledo. "Acid Dissociation Constant by Potentiometric Titration." Accessed February 22, 2026. [Link]
-
Protocols.io. "LogP / LogD shake-flask method." Accessed February 22, 2026. [Link]
-
Reddit. "Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry." Accessed February 22, 2026. [Link]
-
PubMed. "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Accessed February 22, 2026. [Link]
-
ScienceDirect. "Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral." Accessed February 22, 2026. [Link]
-
Royal Society of Chemistry. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Accessed February 22, 2026. [Link]
-
Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Accessed February 22, 2026. [Link]
-
SIELC Technologies. "Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column." Accessed February 22, 2026. [Link]
-
FooDB. "Showing Compound 4-Methylpyridine (FDB004424)." Accessed February 22, 2026. [Link]
-
PubChem. "1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517." National Center for Biotechnology Information. Accessed February 22, 2026. [Link]
-
Ottokemi. "4-Methyl pyridine, 99% 108-89-4 India." Accessed February 22, 2026. [Link]
-
PMC. "Electrochemical HPLC Determination of Piperazine Antihistamine Drugs..." Accessed February 22, 2026. [Link]
-
PubMed. "Theoretical prediction of relative and absolute pKa values of aminopyridines." Accessed February 22, 2026. [Link]
-
PubChem. "3-Aminopyridine | C5H6N2 | CID 10009." National Center for Biotechnology Information. Accessed February 22, 2026. [Link]
-
HELIX Chromatography. "HPLC Methods for analysis of 3-Aminopyridine." Accessed February 22, 2026. [Link]
-
ResearchGate. "Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF." Accessed February 22, 2026. [Link]
-
PubChem. "6-(4-Methylpiperazin-1-yl)pyridin-3-amine." National Center for Biotechnology Information. Accessed February 22, 2026. [Link]
-
PubChem. "1-Methyl-4-(3-pyridin-3-yl-5,6-dihydrobenzo[b][11]benzothiepin-5-yl)piperazine." National Center for Biotechnology Information. Accessed February 22, 2026. [Link]
-
ResearchGate. "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470)..." Accessed February 22, 2026. [Link]
-
Semantic Scholar. "Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Accessed February 22, 2026. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/9b3e1b7c8f2b1c8f1a1c1d1e1b1c1c1c1c1c1c1c)]([Link]
-
MDPI. "N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide." Accessed February 22, 2026. [Link]
-
DTU Research Database. "Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA)." Accessed February 22, 2026. [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. uregina.ca [uregina.ca]
- 5. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]
- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jocpr.com [jocpr.com]
- 20. qascf.com [qascf.com]
